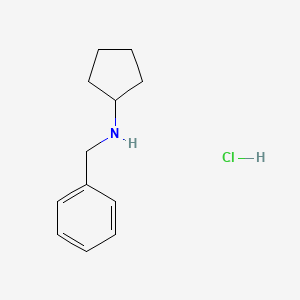

N-benzylcyclopentanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

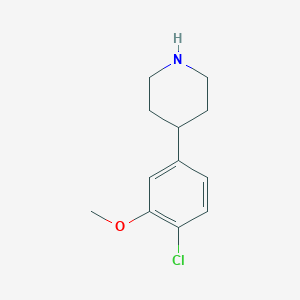

N-benzylcyclopentanamine hydrochloride is a chemical compound with the CAS Number: 287935-39-1 . It has a molecular weight of 211.73 . The IUPAC name for this compound is N-benzyl-N-cyclopentylamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Antidepressant Properties

N-benzylcyclopentanamine hydrochloride has been studied for its antidepressant properties. A compound with a similar structure, Wy-45,030, showed characteristics predictive of antidepressant activity. This compound inhibits rat brain imipramine receptor binding and monoamine uptake, without inhibiting monoamine oxidase or having affinity for other brain receptors, suggesting potential as an antidepressant devoid of common tricyclic side effects (Muth et al., 1986).

Antipsychotic Potential

Research into heterocyclic carboxamides related to this compound has explored their potential as antipsychotic agents. These compounds were assessed for binding to dopamine and serotonin receptors and their ability to antagonize certain responses in mice, indicating potential use in antipsychotic therapy (Norman et al., 1996).

Monoamine Oxidase Inhibition

A structurally similar compound, N-benzyl-N-methyl-2-propynylamine hydrochloride, was reported as a unique monoamine oxidase inhibitor. This study included its in vitro action on rat liver mitochondria and in vivo inhibition in mouse brain and liver (Taylor et al., 1960).

Antifungal Activity

Butenafine hydrochloride, a derivative of this compound, exhibits antifungal properties. It showed excellent efficacy against dermatophytosis in guinea pigs, suggesting its potential in treating fungal infections (Arika et al., 1990).

Use in Fish Transport

Benzocaine-hydrochloride, related to this compound, has been used to aid in fish transport. It helps maintain water quality during transport by reducing ammonia and carbon dioxide excretion by fish (Ferreira et al., 1984).

Neurochemical Effects

A study on 2,3,4-trimethoxy-N'-(8-metyl-8-azabicyclo[3.2.1.] octan-3-ylidene) benzohydrazide hydrochloride, a compound from the same group as this compound, examined its impact on monoamines in mice. It increased the transformation rate of dopamine into its metabolites, implicating the dopaminergic pathway in its action (Naplekova et al., 2017).

Safety and Hazards

properties

IUPAC Name |

N-benzylcyclopentanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWYKWDDUOYQHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide](/img/structure/B2405999.png)

![N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406003.png)

![2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406004.png)

![5-[[2-[(3~{S},5~{R})-4,4-bis(fluoranyl)-3,5-dimethyl-piperidin-1-yl]-5-chloranyl-pyrimidin-4-yl]amino]-1-methyl-3-(3-methyl-3-oxidanyl-butyl)benzimidazol-2-one](/img/structure/B2406010.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2406012.png)

![5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2406014.png)

![(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2406018.png)